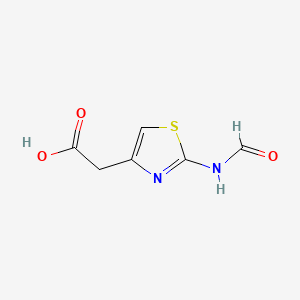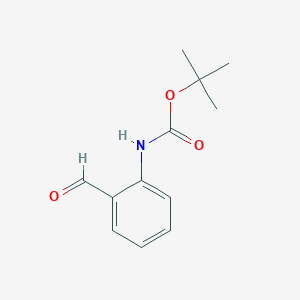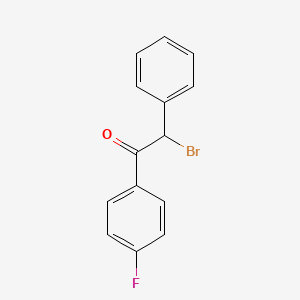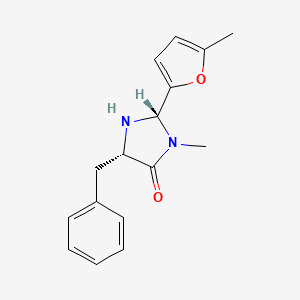![molecular formula C11H7N3 B1339014 [2,4'-Bipyridine]-5-carbonitrile CAS No. 834881-86-6](/img/structure/B1339014.png)
[2,4'-Bipyridine]-5-carbonitrile
Vue d'ensemble
Description
[2,4’-Bipyridine]-5-carbonitrile: is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond, and the addition of a carbonitrile group at the 5-position of the 2,4’-bipyridine structure introduces unique chemical properties and reactivity .
Mécanisme D'action
Target of Action
Bipyridines, in general, are known to interact with various metal ions, making them popular ligands in coordination chemistry . .
Mode of Action
As a bipyridine derivative, it may interact with its targets through coordination chemistry, forming complexes with metal ions . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Bipyridines can influence a variety of biochemical processes due to their ability to form complexes with metal ions
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, influencing the bioavailability and therapeutic efficacy of a compound . Future research should focus on understanding the pharmacokinetic profile of [2,4’-Bipyridine]-5-carbonitrile.
Result of Action
Given its potential to form complexes with metal ions, it may influence a variety of cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the activity of [2,4’-Bipyridine]-5-carbonitrile.
Analyse Biochimique
Biochemical Properties
[2,4’-Bipyridine]-5-carbonitrile plays a significant role in biochemical reactions, particularly in coordination chemistry. It acts as a ligand, forming complexes with transition metal ions. . The compound interacts with enzymes and proteins through coordination bonds, influencing their activity and stability. For example, [2,4’-Bipyridine]-5-carbonitrile can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells . This interaction highlights the compound’s potential in modulating enzyme activity and cellular signaling pathways.
Cellular Effects
The effects of [2,4’-Bipyridine]-5-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit phosphodiesterase enzymes results in elevated cAMP levels, which can affect cell proliferation, differentiation, and apoptosis . Additionally, [2,4’-Bipyridine]-5-carbonitrile has been shown to impact mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses . These effects underscore the compound’s potential in regulating cellular processes and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, [2,4’-Bipyridine]-5-carbonitrile exerts its effects through binding interactions with biomolecules. The compound forms coordination complexes with metal ions, which can inhibit or activate enzymes by altering their conformation and activity . For instance, the inhibition of phosphodiesterase enzymes by [2,4’-Bipyridine]-5-carbonitrile leads to increased cAMP levels, affecting downstream signaling pathways and gene expression . These molecular interactions highlight the compound’s role in modulating enzyme activity and cellular signaling mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2,4’-Bipyridine]-5-carbonitrile can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and light exposure . Long-term studies have shown that [2,4’-Bipyridine]-5-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression
Dosage Effects in Animal Models
The effects of [2,4’-Bipyridine]-5-carbonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At high doses, [2,4’-Bipyridine]-5-carbonitrile can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
[2,4’-Bipyridine]-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, [2,4’-Bipyridine]-5-carbonitrile can affect the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in cellular energy production and redox balance
Transport and Distribution
The transport and distribution of [2,4’-Bipyridine]-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, [2,4’-Bipyridine]-5-carbonitrile can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution properties are crucial for understanding the compound’s bioavailability and pharmacokinetics in biochemical research.
Subcellular Localization
The subcellular localization of [2,4’-Bipyridine]-5-carbonitrile is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum . This localization can affect the compound’s activity and function, influencing its role in cellular processes and biochemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses organotin compounds and is highly reactive, although it has drawbacks due to the toxicity of organostannyl compounds.
Negishi Coupling: This method involves the use of organozinc compounds and is known for its high efficiency.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper catalysts.
Industrial Production Methods: Industrial production of [2,4’-Bipyridine]-5-carbonitrile often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Applications De Recherche Scientifique
Chemistry:
Ligands in Coordination Chemistry: [2,4’-Bipyridine]-5-carbonitrile is used as a ligand in the formation of metal complexes, which are important in catalysis and material science.
Biology and Medicine:
Biologically Active Molecules: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry:
Photosensitizers and Viologens: The compound is used in the development of photosensitizers for solar cells and viologens for electrochromic devices.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Known for its strong coordination with metal centers and extensive use in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens and as a ligand in coordination complexes.
3,3’-Bipyridine: Less common but still used in coordination chemistry and material science.
Uniqueness: [2,4’-Bipyridine]-5-carbonitrile is unique due to the presence of the carbonitrile group, which introduces additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Propriétés
IUPAC Name |
6-pyridin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHQQFYBLAUBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463306 | |
| Record name | [2,4'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-86-6 | |
| Record name | [2,4'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of the synthesized [2,4'-Bipyridine]-5-carbonitrile derivatives?
A1: The research primarily focuses on the synthesis and in vitro antimicrobial activity of novel this compound derivatives. Specifically, the studies investigate compounds containing either a 4-hydroxyphenylthio moiety [] or a 4-aminohenylthio moiety []. While the exact mechanism of action remains to be elucidated, the presence of these moieties, along with variations in the aryl substituents, significantly influences the antimicrobial activity. These findings suggest potential applications of these derivatives as lead compounds for developing new antimicrobial agents.
Q2: What synthetic approaches were employed to obtain the this compound derivatives?
A2: Both studies utilize a similar multi-step synthetic approach starting from either 4-hydroxythiophenol [] or 4-aminothiophenol []. The key intermediate, a substituted pyridine bearing a thiophenol moiety, is reacted with ethyl cyanoacetate and an aromatic aldehyde to yield the desired this compound core structure. Variations in the aromatic aldehydes allow for the generation of a library of compounds with diverse substituents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

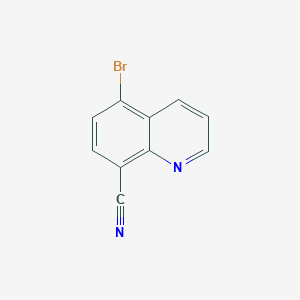


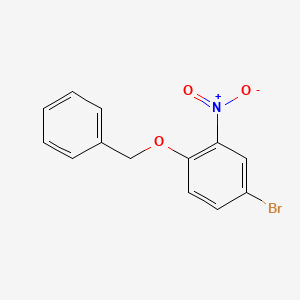
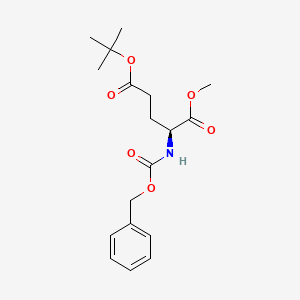
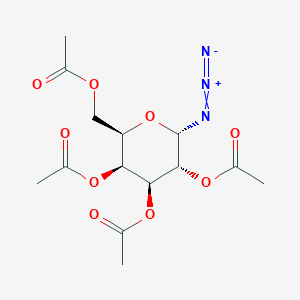
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
